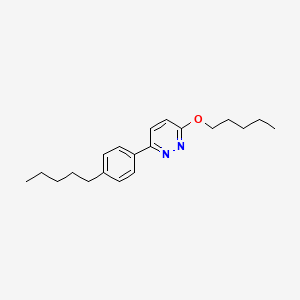
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at the third position and a 4-pentylphenyl group at the sixth position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using pentanol and a suitable leaving group.
Attachment of the 4-Pentylphenyl Group: The 4-pentylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-pentylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction may produce pyridazine hydrides.
科学的研究の応用
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: A nematic liquid crystal with similar structural features.
4-Pentylphenyl 4-methylbenzoate: Another liquid crystal with a phenylbenzoate core.
4-Pentylphenyl isocyanate: A related compound used in the synthesis of various materials.
Uniqueness
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
85872-03-3 |
|---|---|
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
3-pentoxy-6-(4-pentylphenyl)pyridazine |
InChI |
InChI=1S/C20H28N2O/c1-3-5-7-9-17-10-12-18(13-11-17)19-14-15-20(22-21-19)23-16-8-6-4-2/h10-15H,3-9,16H2,1-2H3 |
InChIキー |
MHTXWJCQNDZURB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(C=C2)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


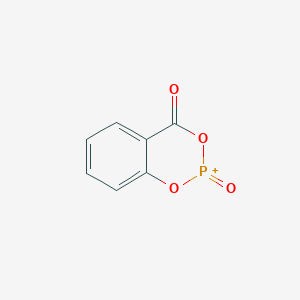
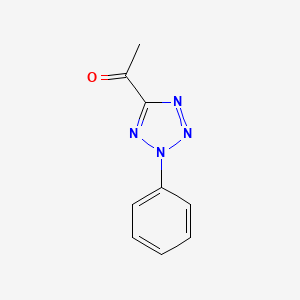
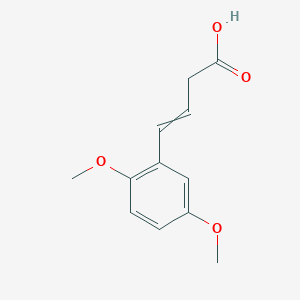
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
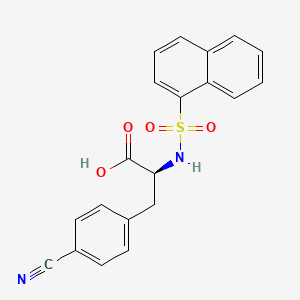
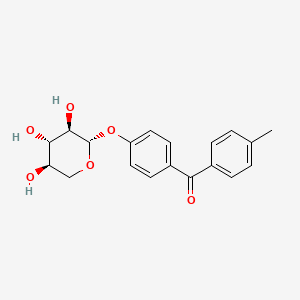
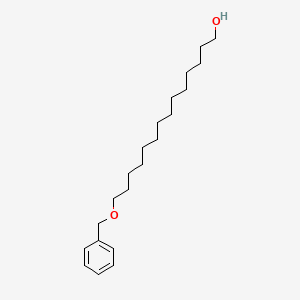
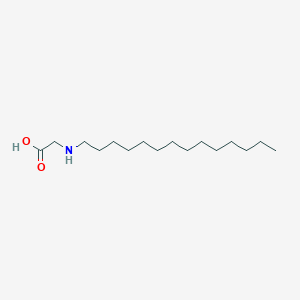
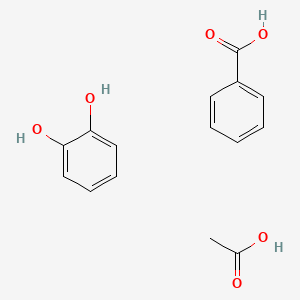
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
